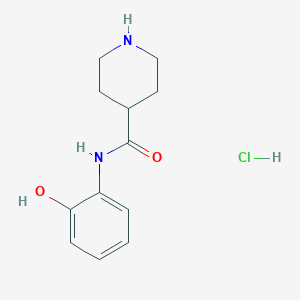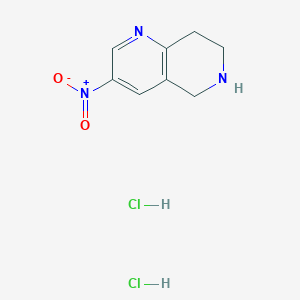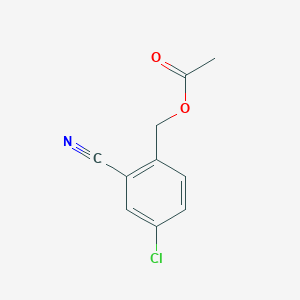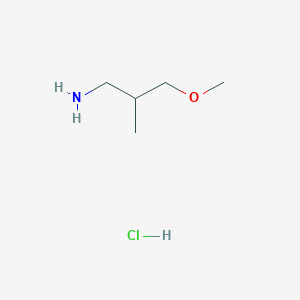
3-Methoxy-2-methylpropan-1-amine hydrochloride
Descripción general
Descripción
3-Methoxy-2-methylpropan-1-amine hydrochloride, also known as Methoxyphenamine, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used for various purposes in scientific research. Methoxyphenamine is a derivative of amphetamine and has a similar structure and mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis of Antineoplastic Agents
One application involves the synthesis of antineoplastic agents, where a related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, was synthesized and evaluated for its cancer cell growth inhibitory properties. This compound, along with its hydrochloride form, showed significant activity against a panel of human and animal cancer cell lines, indicating its potential use in cancer treatment research (Pettit et al., 2003).
Catalytic Studies
Another study focused on the synthesis, characterization, and catalytic studies of Mn(III)-Schiff Base-Dicyanamide Complexes. This research aimed to explore the rhombicity effect in peroxidase studies, demonstrating the compound's relevance in enzymatic and catalytic research (Bermejo et al., 2017).
Amidation of Esters
The compound also finds application in the amidation of esters, where magnesium methoxide and calcium chloride were used to facilitate the direct aminolysis of esters by ammonia to primary amides. This process is significant in the synthesis of various amides from esters, offering a safer and more efficient method compared to traditional techniques (Bundesmann et al., 2010).
Photolabile Protecting Group
Additionally, 3-methoxy-2-methylpropan-1-amine hydrochloride derivatives have been utilized in the development of photolabile protecting groups for amines in flow chemistry, highlighting their importance in the field of synthetic organic chemistry and the development of novel synthetic methodologies (Yueh et al., 2015).
Fluorescent Protecting Group
In another study, derivatives of 3-methoxy-2-methylpropan-1-amine were evaluated as a fluorescent primary amine protection group, demonstrating their potential use in the synthesis of fluorescently labeled compounds for biochemical and medical research (Kuo & Yang, 2008).
Propiedades
IUPAC Name |
3-methoxy-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(3-6)4-7-2;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRNKLMYQIGQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylpropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




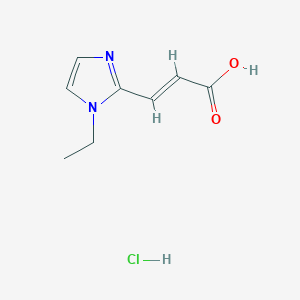
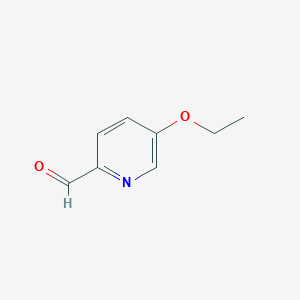
![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)
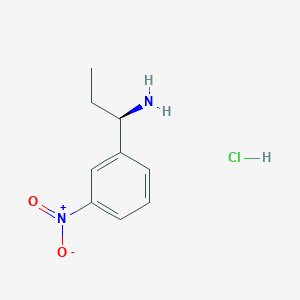
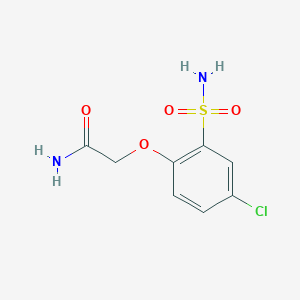
![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1431808.png)
